molecular formula C20H17ClFN3O2S2 B2382622 N-(3-chloro-4-fluorophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide CAS No. 941922-11-8

N-(3-chloro-4-fluorophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2382622
CAS No.: 941922-11-8
M. Wt: 449.94
InChI Key: VTESBSYFIZWWFA-UHFFFAOYSA-N
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Description

This compound features a thiazole core linked via a thioether group to an acetamide moiety substituted with a 3-chloro-4-fluorophenyl group. The oxoethyl side chain is further functionalized with a p-tolylamino group.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O2S2/c1-12-2-4-13(5-3-12)23-19(27)11-29-20-25-15(10-28-20)9-18(26)24-14-6-7-17(22)16(21)8-14/h2-8,10H,9,11H2,1H3,(H,23,27)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTESBSYFIZWWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a compound of significant interest in pharmaceutical research due to its potential biological activity, particularly in cancer treatment. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and relevant case studies.

Chemical Information

  • IUPAC Name : N-(3-chloro-4-fluorophenyl)-2-[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanylacetamide
  • Molecular Formula : C22H14Cl2F N3O2S
  • Molecular Weight : 474.3 g/mol

Structural Formula

The compound's structure includes a thiazole ring, which is known for its diverse pharmacological activities, including anticancer properties.

The compound exhibits biological activity primarily through the following mechanisms:

  • Inhibition of Kinases : It has been shown to inhibit key kinases involved in cancer cell proliferation and survival, such as VEGFR-2 and AKT .
  • Induction of Apoptosis : The compound induces apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .
  • Cell Cycle Arrest : It causes cell cycle arrest at various phases (S phase and G1/S phase), preventing cancer cells from proliferating .

Anticancer Activity

In vitro studies have demonstrated the compound's efficacy against various cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
HepG23.105Induces apoptosis, inhibits VEGFR-2
PC-32.15Induces apoptosis, inhibits AKT

These results indicate that this compound possesses potent antiproliferative effects against liver and prostate cancer cells .

Case Studies

  • Liver Cancer (HepG2) : In a study evaluating the effects on HepG2 cells, treatment with the compound resulted in significant apoptosis as indicated by increased levels of active caspase-3 compared to untreated controls. The study noted a five-fold increase in caspase activity post-treatment .
  • Prostate Cancer (PC-3) : Another study focused on PC-3 cells demonstrated that the compound not only inhibited cell growth but also induced cell cycle arrest at the G1 phase, suggesting its potential as a therapeutic agent for prostate cancer .

Comparison with Similar Compounds

Thiazole-Based Acetamide Derivatives

Thiazole-acetamide hybrids are widely studied for their pharmacological properties. Key analogs include:

Compound Name Molecular Formula Key Substituents Yield (%) Melting Point (°C) Source
N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide C₂₂H₁₄Cl₂FN₃O₂S Quinazolinone, 4-chlorophenyl - -
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS Dichlorophenyl, thiazolyl - 459–461
Ethyl 2-(4-((2-(4-(3-(3-chloro-4-fluorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate C₂₃H₂₅ClFN₅O₃S Ureido-phenyl, piperazine 90.4 -

Structural Insights :

  • The p-tolylamino group may confer steric effects distinct from the quinazolinone ring in , altering binding interactions.

Quinazolinone and Triazole Derivatives

Quinazolinone and triazole hybrids demonstrate divergent electronic profiles:

Compound Name Heterocycle Biological Activity Notes
N-(2-Ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide Quinazolinone Antibacterial/Antifungal High yield (91%); high melting point
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Triazole - Enhanced π-stacking due to triazole

Comparison :

  • Quinazolinone derivatives (e.g., ) often exhibit higher melting points (>250°C) compared to thiazole analogs, likely due to increased molecular rigidity.
  • Triazole-containing compounds () may offer improved metabolic stability over thiazoles but with reduced hydrogen-bonding capacity.

Q & A

Q. What are the standard synthesis protocols for N-(3-chloro-4-fluorophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide?

The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones. Key steps include:

  • Thioether linkage formation : Reacting 2-mercaptothiazole intermediates with halogenated acetamide derivatives under anhydrous conditions (e.g., DMF, 60–80°C) .
  • Amidation : Coupling the thiazole-thioether intermediate with 3-chloro-4-fluoroaniline using carbodiimide coupling agents (e.g., EDC/HOBt) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
    Characterization relies on NMR (¹H/¹³C), HRMS , and HPLC to confirm structural integrity .

Q. Which structural features influence the biological activity of this compound?

Critical features include:

  • Thiazole-thioether motif : Enhances binding to enzymatic targets (e.g., kinases) via sulfur-mediated hydrophobic interactions .
  • 3-Chloro-4-fluorophenyl group : Increases lipophilicity and membrane permeability, as observed in analogs with similar substituents .
  • p-Tolylamino moiety : Potential hydrogen-bond donor/acceptor sites for target engagement, as seen in related anticancer thiazoles .
    Comparative studies of analogs (e.g., chloro vs. methoxy substitutions) show activity shifts in antimicrobial assays, emphasizing substituent effects .

Q. What analytical techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic Hs at δ 6.8–7.4 ppm) and confirms amide bond formation (NH peaks at δ 8.2–10.5 ppm) .
  • HRMS : Verifies molecular ion ([M+H]⁺) and fragments (e.g., loss of CO from acetamide group) .
  • XRD (if crystalline) : Resolves stereochemistry; SHELX software refines crystal structures, though low solubility may require co-crystallization agents .

Advanced Research Questions

Q. How can synthetic yields be optimized for the thiazole-thioether intermediate?

Low yields (<50%) often arise from:

  • Side reactions : Competing oxidation of thiols to disulfides. Mitigate by using inert atmospheres (N₂/Ar) and radical scavengers (e.g., BHT) .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve reactivity but may degrade intermediates. Switching to THF with catalytic LiCl enhances stability .
  • Catalytic additives : CuI (5 mol%) accelerates thioether formation, reducing reaction time from 24h to 6h .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies (e.g., antimicrobial activity in one study vs. inactivity in another) may stem from:

  • Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and use reference strains (e.g., S. aureus ATCC 25923) .
  • Structural analogs : Compare with compounds like N-(4-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide (gram-positive activity ).
  • Purity thresholds : Impurities >5% (e.g., unreacted aniline) skew results; validate via HPLC-DAD/MS .

Q. What computational strategies predict target binding modes?

  • Molecular docking (AutoDock Vina) : Model interactions with TLR4/MD-2 complex, leveraging QSAR data from thiazole derivatives (e.g., R² = 0.89 for predicted vs. experimental IC₅₀) .
  • MD simulations (GROMACS) : Assess stability of ligand-enzyme complexes (e.g., 100 ns trajectories) to identify critical residues (e.g., Lys362 in kinase binding) .
  • ADMET prediction (SwissADME) : Optimize logP (target: 2–3) and PSA (<90 Ų) to balance bioavailability and blood-brain barrier penetration .

Q. How can crystallization challenges be addressed for XRD analysis?

  • Co-crystallization agents : Add 10% DMSO to enhance solubility in aqueous buffers .
  • Temperature gradients : Slow cooling (0.1°C/min) from 50°C to 4°C promotes crystal nucleation .
  • SHELX refinement : Use TWINABS for twinned data and ISOR to model disorder in flexible groups (e.g., p-tolylamino) .

Q. What mechanisms explain reduced activity in resistant bacterial strains?

  • Efflux pump overexpression : Test with inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to restore MIC values .
  • Target mutations : Sequence gyrA/parC genes in quinolone-resistant strains; design analogs with bulkier substituents (e.g., tert-butyl) to bypass steric hindrance .

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